

Statistical Analysis of XEN723 Treatment Versus Control Groups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **XEN723**

Cat. No.: **B3181703**

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Introduction

XEN723 is a novel investigational small molecule inhibitor targeting the pro-inflammatory cytokine, Interleukin-17A (IL-17A). IL-17A is a key mediator in the pathogenesis of several autoimmune and inflammatory diseases. This document provides a comparative analysis of **XEN723** treatment versus a placebo control group in a preclinical model of rheumatoid arthritis.

Data Presentation

The following tables summarize the key findings from a 28-day preclinical study in a collagen-induced arthritis (CIA) mouse model.

Table 1: Clinical Arthritis Score

Treatment Group	Mean Arthritis Score (Day 28)	Standard Deviation	p-value
Vehicle Control	12.4	2.1	<0.001
XEN723 (10 mg/kg)	4.2	1.5	

Lower scores indicate reduced disease severity.

Table 2: Paw Thickness Measurement

Treatment Group	Mean Change in Paw Thickness (mm)	Standard Deviation	p-value
Vehicle Control	1.8	0.4	<0.001
XEN723 (10 mg/kg)	0.5	0.2	

Represents the mean increase in paw thickness from baseline to day 28.

Table 3: Serum IL-17A Concentration

Treatment Group	Mean IL-17A Concentration (pg/mL)	Standard Deviation	p-value
Vehicle Control	85.3	12.7	<0.01
XEN723 (10 mg/kg)	31.6	8.9	

Serum levels measured at the end of the study.

Experimental Protocols

1. Collagen-Induced Arthritis (CIA) Model

- Animal Model: Male DBA/1 mice, 8-10 weeks old.
- Induction: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered on day 21.
- Treatment: Mice were randomized into two groups (n=10 per group) upon the first signs of arthritis (typically around day 21-24):
 - Vehicle Control: Daily oral gavage of 0.5% methylcellulose.
 - **XEN723**: Daily oral gavage of 10 mg/kg **XEN723** suspended in 0.5% methylcellulose.

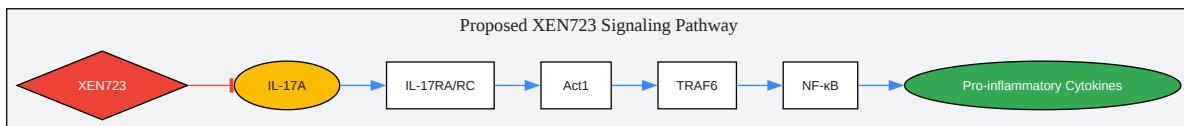
- Clinical Assessment: Arthritis severity was scored three times a week on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. Paw thickness was measured using a digital caliper.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A

- Sample Collection: Blood was collected via cardiac puncture at the termination of the study (day 28). Serum was isolated by centrifugation.
- Assay: Serum IL-17A levels were quantified using a commercially available mouse IL-17A ELISA kit according to the manufacturer's instructions. Optical density was measured at 450 nm, and concentrations were determined from a standard curve.

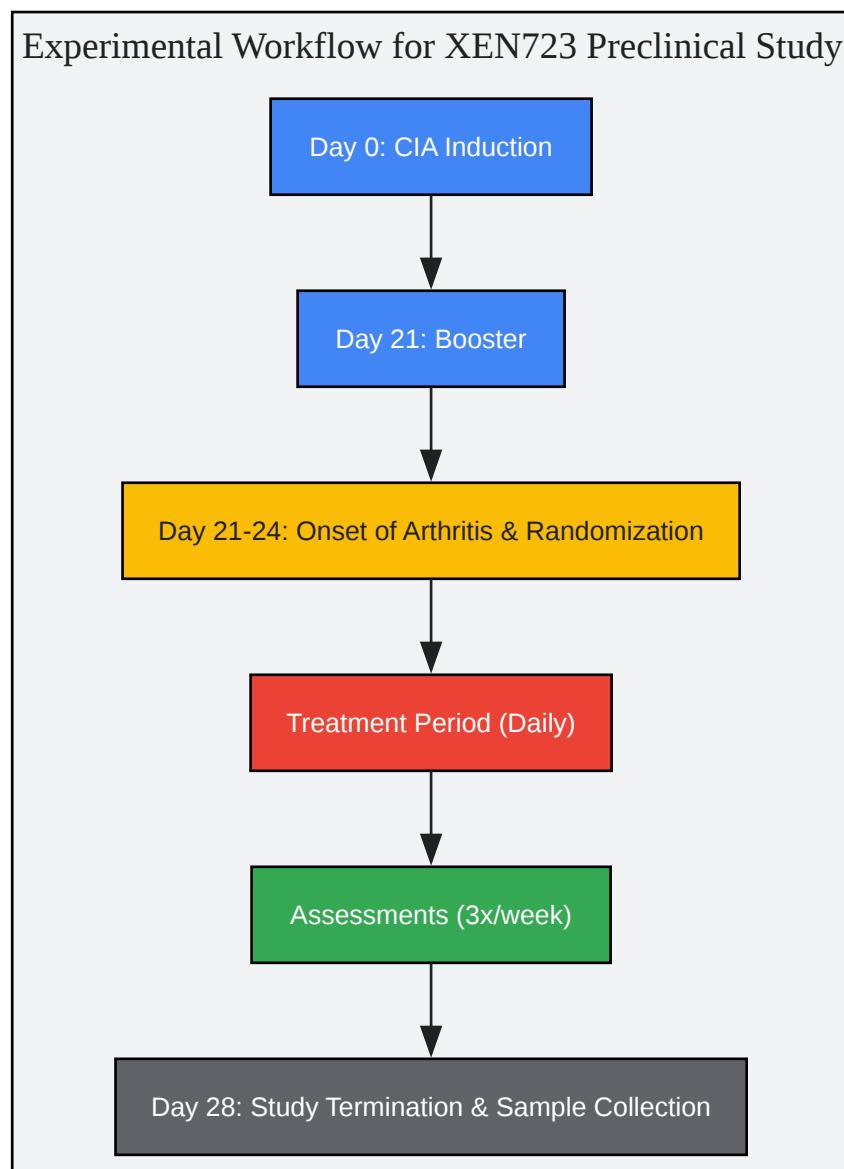
Visualizations

Below are diagrams illustrating the proposed signaling pathway of **XEN723** and the experimental workflow.



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Caption: Proposed mechanism of **XEN723** action.



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Caption: Workflow of the preclinical study.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com